molecular formula C25H26ClN7O2 B2823533 (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920369-52-4

(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2823533
CAS No.: 920369-52-4
M. Wt: 491.98
InChI Key: KAJSBFQCKLYOPD-UHFFFAOYSA-N
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Description

The compound (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a triazolopyrimidine core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often begins with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The triazolopyrimidine intermediate is then reacted with piperazine, usually in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Butoxyphenyl Group: The final step involves the attachment of the butoxyphenyl group through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenyl rings, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the triazolopyrimidine core using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its triazolopyrimidine core is known to exhibit activity against certain enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazolopyrimidine and piperazine moieties.

Mechanism of Action

The mechanism of action of (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can inhibit enzyme activity by binding to the active site, while the piperazine moiety can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptor proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-butoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (4-butoxyphenyl)(4-(3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the butoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-2-3-16-35-21-10-4-18(5-11-21)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-8-6-19(26)7-9-20/h4-11,17H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJSBFQCKLYOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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